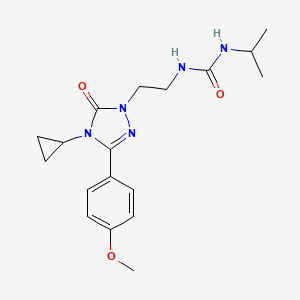
1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea is a novel triazole derivative with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a triazole ring, a cyclopropyl group, and a methoxyphenyl moiety. It has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O3 |
| Molecular Weight | 462.46 g/mol |
| CAS Number | 2309624-45-9 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to our target compound demonstrated notable activity against various bacteria and fungi. Specifically, the triazole scaffold has been recognized for its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans .
Antiviral Potential
The compound has been identified as a potential antiviral agent, particularly against coronaviruses. The structural features contribute to its activity by potentially inhibiting viral replication pathways . The mechanism may involve interference with viral enzymes or host cell receptors critical for viral entry.
Anticancer Properties
Triazole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been observed to activate apoptotic pathways in MCF-7 breast cancer cells by increasing p53 expression and caspase activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
- Receptor Interaction : Interaction with cellular receptors could modulate signaling pathways related to inflammation and cell survival.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of triazole derivatives against a panel of pathogens. The results indicated that compounds with similar structures to our target exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics .
Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of triazole derivatives against coronaviruses. The study found that certain modifications enhanced binding affinity to viral proteins, suggesting a promising avenue for drug development .
属性
IUPAC Name |
1-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12(2)20-17(24)19-10-11-22-18(25)23(14-6-7-14)16(21-22)13-4-8-15(26-3)9-5-13/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSASUQJKSRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)OC)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













